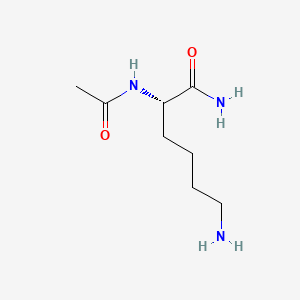

(S)-2-Acetamido-6-aminohexanamide

Description

(S)-2-Acetamido-6-aminohexanamide is a chiral organic compound characterized by a hexanamide backbone with two key functional groups: an acetamido (-NHCOCH₃) moiety at position 2 and a primary amino (-NH₂) group at position 6. The stereochemistry at position 2 (S-configuration) may influence its biological interactions, such as substrate specificity in enzymatic processes.

Properties

CAS No. |

19789-60-7 |

|---|---|

Molecular Formula |

C8H17N3O2 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2S)-2-acetamido-6-aminohexanamide |

InChI |

InChI=1S/C8H17N3O2/c1-6(12)11-7(8(10)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1 |

InChI Key |

RXDBWNXJJIDFEF-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-6-aminohexanamide typically involves the acylation of lysine. One common method is the reaction of lysine with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-6-aminohexanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to yield primary amines.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-2-Acetamido-6-aminohexanamide, also known as N2-acetyl-L-lysinamide, is a compound with potential applications in various scientific research fields .

Chemical Properties and Identifiers

This compound has a molecular weight of 187.24 g/mol and the molecular formula C8H17N3O2 . Key identifiers include:

- IUPAC Name: (2S)-2-acetamido-6-aminohexanamide

- InChI: InChI=1S/C8H17N3O2/c1-6(12)11-7(8(10)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1

- InChIKey: RXDBWNXJJIDFEF-ZETCQYMHSA-N

- SMILES: CC(=O)NC@@HC(=O)N

- CAS Registry Number: 19789-60-7

- PubChem CID: 7021885

Potential Research Applications

While the provided search results do not offer extensive details specifically on the applications of this compound, they do suggest related areas of research:

- Histone Deacetylase Inhibition: Research indicates that a related compound, when combined with a benzamide group, can induce apoptotic death in neuroblastoma cell lines, suggesting potential applications in cancer research . Compound 6, characterized by benzamide, proved more effective than vorinostat in inducing apoptotic death in neuroblastoma SH-SY5Y cell lines .

- Neurodegenerative Disease Studies: Another related compound induced the differentiation of neural progenitor cells into neurons, which could be valuable in counteracting cognitive impairment and Alzheimer's disease progression .

- Bioactive Compound Discovery: The broader research field of bioactive compounds from natural sources highlights the potential for discovering and synthesizing new compounds with medicinal applications .

- DCN1 Inhibition: Patent literature refers to the use of small molecule DCN1 inhibitors in treatment methods, which may be relevant considering the structural similarity of this compound .

Related Compounds and Areas of Study

- 2(S)-Amino-6-Boronohexanoic Acid: An L-alpha-amino acid used experimentally .

- (2~{S})-2-acetamido-6-(2-sulfanylethanimidoylamino)hexanamide: A compound with a similar structure, which may have related applications .

- Plant-Derived Terpenoids: Terpenoids have demonstrated potential as inhibitors of acetylcholinesterase, an enzyme that plays a role in neuro-neuronal and neuromuscular junctions .

- Cocoa Polyphenols: Cocoa polyphenols can modify risk factors associated with chronic conditions, including inflammation, high blood pressure, and insulin resistance .

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-6-aminohexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the amino group can participate in electrostatic interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

6-Acetamido-2-oxohexanoic Acid

- Molecular Formula: C₈H₁₃NO₄

- Molecular Weight : 187.19 g/mol

- Key Functional Groups : Acetamido (-NHCOCH₃), ketone (C=O), and carboxylic acid (-COOH) at positions 6, 2, and 1, respectively .

- Physicochemical Properties :

- Higher polarity due to the carboxylic acid group, enhancing water solubility compared to the amide-terminated target compound.

- The ketone group at position 2 may increase susceptibility to nucleophilic attacks compared to the acetamido group in the target.

- Biological Relevance : Likely involved in metabolic pathways as an intermediate; the carboxylic acid group facilitates ionic interactions in physiological environments .

(S)-2-Amino-6-oxohexanoate (Allysine)

- Molecular Formula: C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- Key Functional Groups: Amino (-NH₂) at position 2 and ketone (C=O) at position 6 .

- The ketone group at position 6 may participate in redox reactions, unlike the amino group in the target compound.

- Biological Relevance : A biomarker in lysine metabolism; implicated in collagen and elastin crosslinking .

(S)-6-Acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide

- Molecular Formula : C₂₈H₄₀N₆O₆ (inferred from ).

- Key Functional Groups : Multiple acetamido groups, a coumarin-derived aromatic system, and branched alkyl chains .

- Physicochemical Properties :

- Higher molecular weight (≈556 g/mol) reduces aqueous solubility compared to the target compound.

- The coumarin moiety may confer fluorescence properties, useful in biochemical assays.

Comparative Analysis Table

Key Findings and Implications

Functional Group Influence: The acetamido group in the target compound may enhance metabolic stability compared to allysine’s free amino group, reducing enzymatic degradation . The absence of a carboxylic acid (unlike 6-Acetamido-2-oxohexanoic acid) may limit ionic interactions but improve membrane permeability .

Stereochemical Considerations: The S-configuration at position 2 in the target compound could confer specificity in chiral environments, such as binding to L-amino acid receptors .

Potential Applications: The target compound’s balance of polarity and stability makes it a candidate for peptide-based therapeutics or enzyme inhibitors. Structural analogs with aromatic systems (e.g., coumarin in ) highlight the versatility of hexanamide derivatives in drug design .

Biological Activity

(S)-2-Acetamido-6-aminohexanamide, also known as 2-acetamido-6-aminohexanamide, is a compound with notable biological activities that make it a subject of interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C8H17N3O2

- Molecular Weight : 173.24 g/mol

- CAS Number : 19789-60-7

This compound has been studied for its role as an intermediate in the synthesis of various therapeutic agents. Its structure suggests potential interactions with biological targets involved in critical cellular processes, including apoptosis and cell proliferation.

Key Mechanisms:

- Histone Deacetylase Inhibition : Compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression associated with cancer and neurodegenerative diseases .

- Antiproliferative Effects : Research indicates that related compounds exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may share similar properties .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: HDAC Inhibition in Neuroblastoma Cells

In a study examining the effects of HDAC inhibitors on neuroblastoma cells, this compound was found to induce significant apoptosis at concentrations as low as 5 μM. The study utilized Western blotting to assess acetylation levels, revealing that the compound effectively increased acetylation of histones H2/H3, a hallmark of HDAC inhibition .

Case Study 2: Antiproliferative Activity

Another investigation into the antiproliferative properties of compounds related to this compound demonstrated that these compounds significantly decreased cell viability in various cancer cell lines, including breast and colon cancer models. The IC50 values ranged from 10 µM to 50 µM, indicating moderate potency .

Future Directions

The promising biological activities of this compound suggest several potential therapeutic applications:

- Cancer Therapy : Given its role in HDAC inhibition and antiproliferative effects, further development could lead to novel cancer treatments.

- Neurodegenerative Diseases : The compound's neuroprotective properties warrant exploration in models of Alzheimer's disease and other neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.